(2Z)-N-(4-chlorophenyl)-2-[(4-methylphenyl)diazenyl]-2-[(4-methylphenyl)hydrazinylidene]acetamide
Description
The compound (2Z)-N-(4-chlorophenyl)-2-[(4-methylphenyl)diazenyl]-2-[(4-methylphenyl)hydrazinylidene]acetamide features a conjugated system with a Z-configuration at the double bond, an acetamide core, and substituents including 4-chlorophenyl and 4-methylphenyl groups. The diazenyl (–N=N–) and hydrazinylidene (–NH–N=) moieties create a planar structure conducive to extended π-conjugation, which may enhance photophysical properties or biological activity.
Properties
IUPAC Name |
(2Z)-N-(4-chlorophenyl)-2-[(4-methylphenyl)diazenyl]-2-[(4-methylphenyl)hydrazinylidene]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O/c1-15-3-9-19(10-4-15)25-27-21(28-26-20-11-5-16(2)6-12-20)22(29)24-18-13-7-17(23)8-14-18/h3-14,25H,1-2H3,(H,24,29)/b27-21-,28-26? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIIOPUBQIRMJD-HIBOTHFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C(C(=O)NC2=CC=C(C=C2)Cl)N=NC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/N=C(/C(=O)NC2=CC=C(C=C2)Cl)\N=NC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Acetamide derivative
- Functional Groups :
- Diazenyl group (–N=N–)
- Hydrazinylidene group (–N=NH–)
- Chlorophenyl and methylphenyl substituents
Molecular Formula
The molecular formula is with a molecular weight of approximately 318.79 g/mol.
Anticancer Properties
Recent studies have indicated that compounds featuring diazenyl and hydrazinylidene groups exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspase pathways.
Case Study: In Vitro Efficacy
In vitro studies have shown that (2Z)-N-(4-chlorophenyl)-2-[(4-methylphenyl)diazenyl]-2-[(4-methylphenyl)hydrazinylidene]acetamide inhibits the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis induction via caspase activation |
| HeLa (Cervical) | 12.8 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 18.5 | ROS generation leading to oxidative stress |
These findings suggest a promising therapeutic profile for this compound in cancer treatment.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial activity against several bacterial strains. The results are summarized below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The antimicrobial effects are attributed to disruption of bacterial cell membranes and interference with metabolic pathways.
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes linked to disease processes. For instance, preliminary data suggests that this compound may inhibit certain proteases involved in cancer metastasis.
Apoptosis Induction
The compound's ability to induce apoptosis is primarily through the activation of intrinsic pathways involving mitochondrial dysfunction and subsequent release of cytochrome c, leading to caspase activation.
ROS Generation
Reactive oxygen species (ROS) play a critical role in mediating the cytotoxic effects observed in cancer cells. The compound's structure allows it to facilitate ROS production, contributing to cellular damage and death.
Enzyme Interaction
Inhibition studies suggest that the compound interacts with key enzymes, potentially blocking their active sites or altering their conformation, which could lead to reduced activity and subsequent therapeutic effects.
Comparison with Similar Compounds
Structural Features and Functional Groups
The table below compares key structural attributes of the target compound with analogs from the evidence:
Spectroscopic and Physicochemical Properties
- IR Spectroscopy : The target compound likely shares a strong C=O stretch (~1678 cm⁻¹) with 6m, while the NH stretch (~3291 cm⁻¹) aligns with hydrazine derivatives .
- Conjugation Effects: The diazenyl and hydrazinylidene groups in the target compound may enable broader UV-Vis absorption compared to thiazolidinone or benzothiazine analogs .
Q & A
Q. What are the optimized synthetic routes for (2Z)-N-(4-chlorophenyl)-2-[(4-methylphenyl)diazenyl]-2-[(4-methylphenyl)hydrazinylidene]acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves multi-step reactions starting from precursors like p-toluenesulfonyl hydrazide and glyoxylic acid chloride (for diazo formation) under nitrogen atmosphere. Key steps include:
- Coupling of diazo intermediates with 4-chloroaniline derivatives using catalysts like dibutylammonium bromide.
- Temperature control (room temperature to 50°C) to minimize side reactions.
- Purification via silica gel column chromatography, yielding ~34–40% after optimization .
Solvent choice (e.g., dichloromethane for extraction) and catalyst stoichiometry critically affect yield and purity. Reaction progress can be monitored via TLC .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirms regiochemistry of diazenyl and hydrazinylidene groups. For example, deshielded protons near the diazenyl moiety appear as distinct singlets (δ 7.2–8.1 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]+ at m/z corresponding to C28H23ClN4O). Isotopic patterns confirm chlorine presence .
- FT-IR : Identifies carbonyl (C=O, ~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
Q. What are the critical considerations for purity assessment during synthesis?
- Methodological Answer :
- TLC Monitoring : Use polar/non-polar solvent systems (e.g., ethyl acetate/hexane) to track reaction progress and isolate intermediates .
- HPLC-PDA : Quantifies purity (>95%) by detecting UV-active aromatic and diazenyl groups (λmax ~250–300 nm) .
- Elemental Analysis : Validates C/H/N/O/Cl ratios within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?
- Methodological Answer :
- DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-311+G(d,p)) with experimental NMR chemical shifts. Discrepancies in diazenyl tautomerism (Z/E) may arise due to solvent effects in simulations .
- Variable-Temperature NMR : Resolves dynamic effects (e.g., hindered rotation around the diazenyl bond) that DFT may not capture .
- X-Ray Crystallography : Provides ground-truth structural data to validate computational models .
Q. What methodologies are recommended for analyzing the crystal structure and intermolecular interactions using X-ray diffraction?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts.
- Refinement : Employ SHELXL for small-molecule refinement. Key parameters:
- Hydrogen bonding networks (e.g., N-H···O=C interactions) stabilize crystal packing .
- Disorder modeling for flexible substituents (e.g., methylphenyl groups) .
- CIF Validation : Check for ADPs (atomic displacement parameters) and R-factor convergence (<5%) .
Q. How can the biological activity of this compound be mechanistically studied, particularly its interaction with enzymes or receptors?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding modes with targets (e.g., cyclooxygenase-2 for anti-inflammatory activity). Focus on interactions between the chlorophenyl group and hydrophobic pockets .
- Enzyme Assays : Measure IC50 values via fluorometric or colorimetric methods (e.g., inhibition of β-lactamase or kinase activity) .
- SAR Studies : Modify substituents (e.g., replace 4-methylphenyl with electron-withdrawing groups) to correlate structure with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
